![molecular formula C12H7BrClNO B1373702 5-(3-Bromobenzoyl)-2-chloropyridine CAS No. 1187165-79-2](/img/structure/B1373702.png)
5-(3-Bromobenzoyl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-Bromobenzoyl)-2-chloropyridine” is a derivative of bromobenzoyl compounds. Bromobenzoyl compounds are typically used in laboratory settings and in the manufacture of other substances .
Synthesis Analysis
While specific synthesis methods for “5-(3-Bromobenzoyl)-2-chloropyridine” were not found, bromobenzoyl compounds are often synthesized using bromobenzoyl chloride .Scientific Research Applications
Synthesis and Biological Activities
A significant application of compounds related to 5-(3-Bromobenzoyl)-2-chloropyridine is in the synthesis of various chemical compounds with potential biological activities. For example, Zhu et al. (2014) synthesized a series of novel compounds by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, demonstrating insecticidal and fungicidal activities. This showcases the potential of these compounds in agricultural and pest control applications (Zhu et al., 2014).
Catalysis and Organic Synthesis
5-(3-Bromobenzoyl)-2-chloropyridine derivatives are utilized in catalysis and organic synthesis. Ji et al. (2003) described the selective amination of polyhalopyridines, where a palladium-Xantphos complex catalyzed the transformation of 5-bromo-2-chloropyridine to 5-amino-2-chloropyridine. This process is significant in the synthesis of fine chemicals and pharmaceuticals (Ji, Li, & Bunnelle, 2003).
Fluorescent Probes for Mercury Ion
Shao et al. (2011) reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which included derivatives of 5-(3-Bromobenzoyl)-2-chloropyridine, and demonstrated their efficiency as fluorescent probes for mercury ion detection. This indicates their potential use in environmental monitoring and analytical chemistry (Shao et al., 2011).
Formation of N-Heterocyclic Complexes
In organometallic chemistry, derivatives of 5-(3-Bromobenzoyl)-2-chloropyridine are used to form N-heterocyclic complexes. Simons et al. (2003) described the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex, highlighting its significance in the development of new organometallic catalysts (Simons, Custer, Tessier, & Youngs, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-bromobenzoyl chloride and ethyl (3-bromobenzoyl)acetate , have been used in the synthesis of various organic compounds, suggesting that they may interact with a wide range of molecular targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may act as an acylating agent, reacting with nucleophilic sites on target molecules .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of various organic compounds, indicating that they may influence a variety of biochemical pathways .
Pharmacokinetics
The presence of the bromine and chlorine atoms may also affect its metabolic stability .
Result of Action
Given its potential role as an acylating agent, it may modify the structure and function of target molecules, potentially influencing cellular processes .
properties
IUPAC Name |
(3-bromophenyl)-(6-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVBAVHXNRWAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.